molecular formula C14H13N3O4 B2964445 ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate CAS No. 2034280-88-9

ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate

Cat. No.: B2964445
CAS No.: 2034280-88-9
M. Wt: 287.275
InChI Key: FDWNQWVKRJGOFD-UHFFFAOYSA-N
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Description

Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 6-hydroxypyrimidine moiety via an amide bond. This structure combines aromatic, ester, and heterocyclic functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWNQWVKRJGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate typically involves multiple steps, including alkylation, esterification, and amidation. One common synthetic route starts with the alkylation of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to esterification with ethanol under acidic conditions to yield ethyl 4-aminobenzoate. The final step involves the amidation of ethyl 4-aminobenzoate with 6-hydroxypyrimidine-4-carboxylic acid under appropriate conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Sulfonamidobenzamide Derivatives

Example Compound: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

  • Structure : Sulfonamide linkage instead of amide; chloro and phenylcarbamoyl substituents.
  • Bioactivity : MIC of 0.45–0.9 mM against E. coli (efflux-compromised strain).

Pyridazine and Pyrimidine Derivatives

Example Compound: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

  • Structure: Pyridazine ring instead of hydroxypyrimidine; phenethylamino linker.
  • Properties : The pyridazine heterocycle may reduce hydrogen-bonding capacity compared to the hydroxypyrimidine group, impacting solubility and target interactions.

Thio-Linked Hydroxypyrimidine Analogs

Example Compound: Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

  • Structure : Thioether linkage and 6-propyl substituent on pyrimidine.
  • Molecular Weight : 375.443 g/mol (C₁₈H₂₁N₃O₄S).
  • Key Difference : The thioacetyl group introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to the target compound’s amide bond.

Methyl/Phenyl-Substituted Pyrimidines

Example Compound: Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (CAS 5448-04-4)

  • Structure : 6-methyl and 2-phenyl substituents on pyrimidine.
  • Molecular Weight : 333.39 g/mol (C₂₀H₁₉N₃O₂).
  • Key Difference : Hydrophobic methyl and phenyl groups reduce polarity compared to the target’s 6-hydroxypyrimidine, likely decreasing aqueous solubility.

Benzoate Esters in Materials Science

Example Compound: Ethyl 4-(dimethylamino)benzoate

  • Application : Co-initiator in resin cements; higher reactivity than methacrylate analogs.
  • Key Insight: Substituents like dimethylamino or hydroxypyrimidine influence chemical reactivity. The target’s hydroxypyrimidine may enhance hydrogen-bonding in polymer matrices.

Comparative Data Table

Compound Name Key Functional Groups/Substituents Molecular Weight (g/mol) Bioactivity/Application Key Structural Difference vs. Target
Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate 6-hydroxypyrimidine amide ~305.3 (estimated)* Potential pharmaceuticals Reference compound
SABA1 Sulfonamide, chloro, phenylcarbamoyl - Antimicrobial (MIC 0.45–0.9 mM) Sulfonamide vs. amide; additional chloro substituent
I-6230 Pyridazin-3-yl, phenethylamino - Not specified Pyridazine vs. hydroxypyrimidine; amino linker
Thio-linked analog Thioacetyl, 6-propyl-pyrimidine 375.443 Not specified Thioether vs. amide; propyl substituent
CAS 5448-04-4 6-methyl-2-phenylpyrimidine 333.39 Not specified Methyl/phenyl vs. hydroxy; no amide linkage
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 Resin co-initiator Dimethylamino vs. hydroxypyrimidine amide

*Estimated based on molecular formula C₁₃H₁₃N₃O₄.

Research Findings and Implications

Bioactivity : Sulfonamide derivatives like SABA1 exhibit antimicrobial activity, suggesting that the target compound’s amide linkage and hydroxypyrimidine group could be optimized for similar applications .

Reactivity: Ethyl 4-(dimethylamino)benzoate’s high reactivity in resins implies that electron-donating groups (e.g., hydroxypyrimidine) may further modulate reaction kinetics in polymer systems.

Metabolic Stability : Thioether-containing analogs may face faster metabolic clearance than the target’s amide, highlighting the amide bond’s advantage in drug design.

Biological Activity

Ethyl 4-(6-hydroxypyrimidine-4-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes diverse research findings, providing insights into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines an ethyl ester with a pyrimidine derivative. This structural configuration is hypothesized to contribute to its bioactivity, particularly in modulating various biological pathways.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antagonism of Excitatory Amino Acids : Some studies have shown that related compounds can selectively antagonize excitatory amino acids like L-glutamate and L-aspartate. This action may contribute to neuroprotective effects, potentially useful in treating neurological disorders .
  • Anticancer Activity : Compounds with similar pyrimidine structures have demonstrated anti-proliferative effects against cancer cell lines. For instance, some pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity on human tumor cells, suggesting a potential role for this compound in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effect Reference
Antagonism of L-glutamateReduces excitatory responses
Anti-proliferativeInhibits growth of tumor cells
NeuroprotectiveProtects neurons from excitotoxicity
Anti-inflammatoryReduces inflammation

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of similar compounds found that they significantly reduced NMDA-induced brain injury in rodent models. This suggests that this compound may offer similar protective benefits against neurodegeneration .
  • Anticancer Research : In vitro studies have demonstrated that derivatives of pyrimidines can inhibit the proliferation of various cancer cell lines. For example, a compound with a similar structure showed an IC50 value of 1.7 nM against KB human tumors, indicating potent anticancer activity .

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